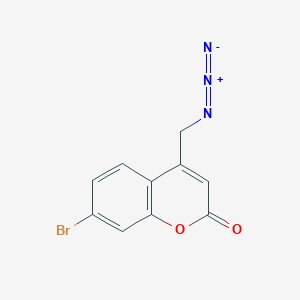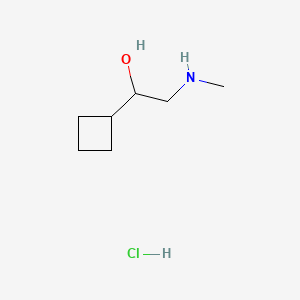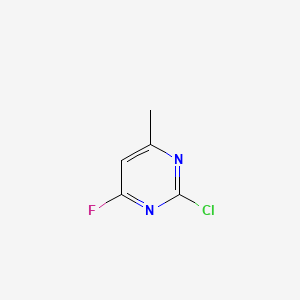
4-Bromo-2-chloro-6-iodopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-6-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil. The presence of bromine, chlorine, and iodine atoms in the pyrimidine ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the sequential halogenation of 2,4,6-trichloropyrimidine. The process involves the following steps:
Bromination: 2,4,6-Trichloropyrimidine is treated with bromine in the presence of a suitable catalyst to replace one of the chlorine atoms with a bromine atom, forming 4-Bromo-2,6-dichloropyrimidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-6-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with arylboronic acids can yield various substituted pyrimidine derivatives .
科学的研究の応用
4-Bromo-2-chloro-6-iodopyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Bromo-2-chloro-6-iodopyrimidine depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity .
類似化合物との比較
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but lacks the chlorine atom.
2-Bromo-4-chloro-5-ethoxypyrimidine: Contains bromine and chlorine atoms but has an ethoxy group instead of iodine.
Uniqueness
4-Bromo-2-chloro-6-iodopyrimidine is unique due to the presence of three different halogen atoms in the pyrimidine ring. This structural feature allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C4HBrClIN2 |
|---|---|
分子量 |
319.32 g/mol |
IUPAC名 |
4-bromo-2-chloro-6-iodopyrimidine |
InChI |
InChI=1S/C4HBrClIN2/c5-2-1-3(7)9-4(6)8-2/h1H |
InChIキー |
XZAIBMLMZLSXBH-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1I)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers](/img/structure/B13466512.png)
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)

![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)

